4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide
Overview
Description
4-chloro-N-[7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H20ClN3O2S and its molecular weight is 377.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase Inhibitor (SDHI) . SDHIs are a class of fungicides that inhibit the succinate dehydrogenase enzyme, which plays a crucial role in the tricarboxylic acid cycle, also known as the Krebs cycle or the citric acid cycle.
Mode of Action
The compound interacts with its target, the SDHI, through a series of hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the succinate dehydrogenase enzyme, disrupting the energy production in the fungal cells and leading to their death .
Biochemical Pathways
The inhibition of the succinate dehydrogenase enzyme disrupts the tricarboxylic acid cycle, a crucial biochemical pathway in the fungal cells. This disruption leads to a decrease in ATP production, causing energy deprivation and eventually leading to cell death .
Result of Action
The compound has shown significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . In particular, the compound has demonstrated excellent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L . This result is 21 times that of fluxapyroxad (12.45 mg/L) and close to the commercial fungicide boscalid (EC50 = 0.36 mg/L) .
Properties
IUPAC Name |
4-chloro-N-(7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-4-24-22-14-10-18(2,3)9-13-15(14)25-17(20-13)21-16(23)11-5-7-12(19)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAGOBYBTZNKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126727 | |
Record name | 4-Chloro-N-[7-(ethoxyimino)-4,5,6,7-tetrahydro-5,5-dimethyl-2-benzothiazolyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-15-1 | |
Record name | 4-Chloro-N-[7-(ethoxyimino)-4,5,6,7-tetrahydro-5,5-dimethyl-2-benzothiazolyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946387-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[7-(ethoxyimino)-4,5,6,7-tetrahydro-5,5-dimethyl-2-benzothiazolyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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